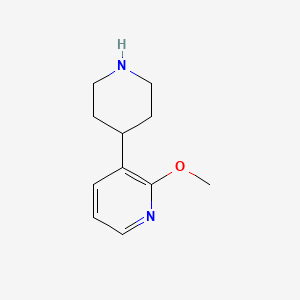

2-Methoxy-3-(piperidin-4-yl)pyridine

Description

Contextualization within Pyridine-Piperidine Hybrid Systems

The structure of 2-Methoxy-3-(piperidin-4-yl)pyridine is a quintessential example of a pyridine-piperidine hybrid system. This class of compounds is characterized by the fusion or linkage of a pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, and a piperidine (B6355638) ring, its saturated counterpart.

The amalgamation of these two moieties gives rise to a scaffold with a unique combination of properties. The pyridine ring often imparts a degree of rigidity and can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. Conversely, the flexible piperidine ring allows for conformational adaptability, enabling the molecule to orient itself optimally within a binding pocket. The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, allowing for the formation of salt forms to improve solubility and bioavailability.

Significance as a Chemical Scaffold in Medicinal Chemistry

A chemical scaffold, or framework, forms the core structure of a molecule to which various functional groups can be appended to create a library of analogues. The utility of a scaffold is judged by its synthetic accessibility, its ability to present substituents in a defined three-dimensional space, and its inherent "drug-like" properties.

The this compound framework is of significant interest in medicinal chemistry for several reasons. The methoxy (B1213986) group at the 2-position of the pyridine ring can influence the molecule's electronic properties and metabolic stability. The linkage between the 3-position of the pyridine and the 4-position of the piperidine provides a specific spatial arrangement for further functionalization.

While direct and extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, the potential of this scaffold can be inferred from studies on closely related analogues. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been investigated as potent inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov In these studies, the piperidine nitrogen and the pyridine ring were found to be crucial for binding to the enzyme.

Similarly, compounds incorporating a 4-substituted piperidine linked to a substituted aromatic ring, a structural motif present in our subject compound, have shown a variety of biological activities. For example, 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline (B1196258) transporter, a target for neurological and psychiatric disorders. nih.gov These examples highlight the therapeutic potential that can be unlocked by modifying the core this compound scaffold.

The synthesis of such scaffolds is also a key consideration. The preparation of pyridine-piperidine hybrids can often be achieved through established synthetic methodologies, allowing for the systematic exploration of structure-activity relationships (SAR). This involves creating a series of related compounds with modifications at different positions and evaluating their impact on biological activity.

Properties

IUPAC Name |

2-methoxy-3-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUTZLDEOWEKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 Methoxy 3 Piperidin 4 Yl Pyridine Analogs

Influence of Methoxy (B1213986) Group Position and Substituents on Biological Activity

The position and nature of the methoxy group on the pyridine (B92270) ring are pivotal to the biological activity of this class of compounds. The methoxy group, being an electron-donating substituent, can influence the electronic properties of the pyridine ring, which in turn affects its interaction with biological targets.

Studies on related pyridyl compounds have demonstrated that the placement of substituents is critical. For instance, in a series of 1-(6-phenylpyridin-2-yl)guanidine derivatives, moving the phenyl group from position 6 to positions 3, 4, or 5 resulted in inactive compounds. mdpi.com While this relates to a larger substituent, it highlights the sensitivity of the pyridine core to substitution patterns. In another study concerning MSK1 inhibitors, the addition of a methoxy group to the 2-position of a 3-pyridyl derivative abolished the compound's inhibitory activity. mdpi.com

Role of the Piperidine (B6355638) Ring Substitution Pattern

The piperidine moiety is a common scaffold in pharmaceuticals and offers multiple points for modification to fine-tune a compound's properties. ajchem-a.commdpi.com Investigations into analogs of 2-methoxy-3-(piperidin-4-yl)pyridine focus on N-substitution and the point of attachment to the pyridine ring.

Substitution on the piperidine nitrogen atom can dramatically alter a compound's potency and selectivity. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share a substituted piperidine moiety, the SAR around this position was found to be quite specific. Removal of an N-alkyl group (e.g., isopropyl) to leave an unsubstituted piperidine (N-H) resulted in a much less active compound. nih.gov However, replacing the N-isopropyl group with a smaller N-methyl group led to an equipotent analog, suggesting that a small alkyl substituent at this position is favorable for activity. nih.gov

This highlights the importance of the basic nitrogen in the piperidine ring for interacting with the target, with N-alkylation potentially influencing factors like pKa, lipophilicity, and the adoption of a specific binding conformation.

| Compound ID | Piperidine N-Substitution | Relative Activity | Source |

|---|---|---|---|

| 10l | -H (unsubstituted) | Much less active | nih.gov |

| - | -Isopropyl | Active | nih.gov |

| 10m (ML352) | -Methyl | Equipotent with Isopropyl analog | nih.gov |

The point of attachment of the piperidine ring to the core structure is another critical determinant of biological activity. Shifting the connection point can alter the spatial orientation of the piperidine ring and its substituents relative to the rest of the molecule, thereby affecting binding affinity.

In studies of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) analogs, a racemic mixture with a piperidin-3-yl substituent was found to be significantly less favorable for activity than the corresponding piperidin-4-yl analog. nih.gov Similarly, within a series of benzamide (B126) inhibitors, moving the N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov These results strongly suggest that the 4-substituted piperidine isomer provides the optimal geometry for productive interaction with the biological target.

Structural Modifications of the Pyridine Ring and Their Efficacy Implications

Modifying the pyridine ring, beyond the methoxy group, offers a strategy to explore new interactions with the target protein and enhance efficacy. Research on related 3-(piperidin-4-ylmethoxy)pyridine compounds as LSD1 inhibitors has shown that the pyridine core is a good scaffold for activity optimization. nih.gov

In one study, the 6-position of the pyridine ring was explored with various substituents. An unsubstituted 6-phenyl group was found to be active. The introduction of a 4-fluorophenyl group at this position enhanced inhibitory activity by approximately tenfold. nih.gov However, further fluorine substitution on the phenyl ring at the 2- or 3-position led to a reduction in activity, indicating that substitution at the 4-position of the appended phenyl ring is preferred. nih.gov Replacing the 6-phenyl ring with pyridinyl rings (pyridin-3-yl or pyridin-4-yl) was found to be less favorable for activity. nih.gov This indicates a clear preference for a specifically substituted phenyl ring at this position.

| Compound ID | Pyridine Ring Modification (at position 6) | Inhibitory Constant (Ki) | Source |

|---|---|---|---|

| 5 | Phenyl | 2.3 µM | nih.gov |

| 13 | 4-Fluorophenyl | 220 nM | nih.gov |

| 14 | 3,4-Difluorophenyl | 570 nM | nih.gov |

| 15 | 2,4-Difluorophenyl | 1.2 µM | nih.gov |

| 23 | Pyridin-4-yl | 5.0 µM | nih.gov |

| 24 | Pyridin-3-yl | 3.2 µM | nih.gov |

Examination of Bridging Linker Functionality

While the core compound this compound features a direct bond between the pyridine and piperidine rings, many analogs in the literature incorporate a linker. The nature of this linker is crucial for biological activity. In a series of LSD1 inhibitors based on a 3-(piperidin-ylmethoxy)pyridine core, the linker is a methoxy bridge (-O-CH₂-). nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of this compound analogs at a molecular level. researchgate.netresearchgate.net Techniques such as Density Functional Theory (DFT) calculations can model reaction pathways and activation energies, shedding light on the inherent reactivity of the scaffold. researchgate.netresearchgate.net For instance, computational studies on the reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine show that electron-withdrawing groups on the pyridine ring stabilize the transition state and facilitate nucleophilic attack by the piperidine. researchgate.netresearchgate.net

Molecular docking simulations are used to predict the binding modes of these analogs within the active site of a target protein. researchgate.net These models can help rationalize observed SAR data, for example, by showing how a 4-substituted piperidine achieves more favorable interactions than a 3-substituted one. Docking can also reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are vital for ligand binding. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is employed to build statistical models that correlate structural descriptors of the compounds with their biological activities. nih.govniscpr.res.in Both 2D- and 3D-QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent and selective compounds. nih.govniscpr.res.in These computational approaches are integral to modern drug design, enabling a more rational elucidation of SAR and accelerating the discovery of optimized lead compounds.

Biological Activities and Mechanistic Insights Preclinical in Vitro Studies

Identification of Biological Targets and Signaling Pathways

Preclinical in vitro research has identified that the 2-methoxy-3-(piperidin-4-yl)pyridine scaffold and its derivatives can interact with several key biological targets, implicating their potential role in various signaling pathways. These interactions span across neurotransmitter systems, enzymatic modulation, and other critical protein classes.

Interaction with Neurotransmitter Receptors (e.g., mGluR2, 5-HT Receptors)

While direct studies on this compound are limited, research into structurally related compounds provides insights into potential neuroreceptor interactions. Phenylpiperidine derivatives have been investigated as a class of serotonin (B10506) 5-HT₂A receptor (5-HT₂A R) agonists. nih.gov The 2,5-dimethoxyphenylpiperidine scaffold, in particular, has been a focus of structure-activity relationship studies to develop potent and selective 5-HT₂A R agonists. nih.gov Furthermore, various 2,5-dimethoxyphenethylamine derivatives, which share some structural motifs, have shown a binding preference for the 5-HT₂A receptor over the 5-HT₂C receptor and also interact with the 5-HT₁A receptor. frontiersin.org The affinity of these compounds for 5-HT₂ receptors appears to be influenced by the lipophilicity of substituents on the phenyl ring. frontiersin.org

Although specific data on metabotropic glutamate (B1630785) receptor 2 (mGluR2) is not prominent, potent and selective antagonists for the metabotropic glutamate receptor 5 (mGluR5), such as methoxymethyl-MTEP, contain a pyridine (B92270) ring, highlighting the importance of this chemical moiety in targeting mGlu receptors. nih.gov

Modulation of Enzyme Activity (e.g., Lysine (B10760008) Specific Demethylase 1, Topoisomerase IIα)

A significant body of research has focused on the potent inhibitory activity of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives against Lysine Specific Demethylase 1 (LSD1, also known as KDM1A). nih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene expression by demethylating mono- and dimethylated histone H3 at lysine 4 (H3K4me1 and H3K4me2). nih.govnih.gov The enzyme is a validated drug target for certain cancers due to its overexpression and role in maintaining balanced methylation levels. nih.gov

Derivatives incorporating the 3-(piperidin-4-ylmethoxy)pyridine core have been synthesized and shown to be potent LSD1 inhibitors, with Kᵢ values reaching the nanomolar range (as low as 29 nM). nih.gov The basic amine group of the piperidine (B6355638) side chain is considered critical for this inhibitory activity. nih.gov There is currently a lack of available research data concerning the interaction of this compound with Topoisomerase IIα.

Engagement with Other Protein Classes (e.g., CDC42 GTPase, Choline (B1196258) Transporter)

The presynaptic high-affinity choline transporter (CHT) has been identified as another target for compounds containing a piperidine moiety. CHT is essential for the uptake of choline, the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis in neurons. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. nih.gov Genetic alterations in CHT have been associated with several neuromuscular, cognitive, and mood disorders, making it an important therapeutic target. nih.gov

Currently, there is limited preclinical information available that directly links this compound or its close analogs to the modulation of CDC42 GTPase activity.

In Vitro Efficacy and Selectivity Profiling

The in vitro efficacy of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors has been well-documented. Potent compounds from this class exhibit Kᵢ values in the low nanomolar range. nih.gov For instance, the compound 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is a reversible inhibitor with submicromolar potency. nih.gov

A crucial aspect of their development is selectivity, particularly against related FAD-dependent enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Several potent LSD1 inhibitors from this class have demonstrated excellent selectivity, showing negligible inhibition of MAO-A (Kᵢ > 50 μM) and only weak activity against MAO-B (Kᵢ values ranging from 9.7 to 18.7 μM). nih.gov This results in a high selectivity index for LSD1, which is highly desirable to minimize off-target effects related to the central nervous system. nih.gov

| Compound | LSD1 Kᵢ (nM) | MAO-A Kᵢ (μM) | MAO-B Kᵢ (μM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| Compound 5 | 2300 | >50 | 9.7 | >22 | 4.2 |

| Compound 16 | 46 | >50 | 18.7 | >1087 | 407 |

| Compound 17 | 29 | >50 | 11.2 | >1724 | 386 |

| Compound 22 | 46 | >50 | 4.8 | >1087 | 104 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as LSD1 inhibitors. nih.gov

In the context of CHT inhibition, the lead compound ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126), was identified as a potent inhibitor at both low (100 nM) and high (10 μM) concentrations of choline. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Competitive Inhibition, Allosteric Modulation)

Enzyme kinetics studies have been performed to understand the mechanism by which these compounds inhibit their targets. For the inhibition of LSD1, a steady-state enzyme kinetics study of a representative 3-(piperidin-4-ylmethoxy)pyridine derivative suggested a competitive mechanism of action with respect to the dimethylated H3K4 substrate. nih.gov

X-ray crystallography has provided detailed structural insights into the binding mode of these inhibitors. The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile revealed that the inhibitor binds deep in the catalytic center. nih.govresearchgate.net The cyano group of the inhibitor forms a hydrogen bond with Lys661, a critical residue for the demethylation reaction. nih.govresearchgate.net The piperidine ring interacts with the side chains of Asp555 and Asn540, while the p-tolyl group is situated in a hydrophobic pocket, explaining the high-affinity interaction. nih.govresearchgate.net

For the inhibition of the choline transporter, testing at varying substrate concentrations indicated a noncompetitive inhibition mechanism for the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series. nih.gov Competitive inhibitors would be expected to show significantly less inhibition at high substrate concentrations, which was not observed with these compounds. nih.gov

Targeted Therapeutic Area Research in Preclinical Models (e.g., Neurodegenerative Disorders, Oncological Indications, Anti-Mycobacterial Activity, Parasitic Diseases)

Oncological Indications

Given their potent inhibition of LSD1, which is overexpressed in various cancers, derivatives of 3-(piperidin-4-ylmethoxy)pyridine have been evaluated for their anticancer activity. These compounds have been shown to strongly inhibit the proliferation of several leukemia and solid tumor cell lines, with EC₅₀ values as low as 280 nM, while having negligible effects on normal cells. nih.gov The antiproliferative effects are linked to an increase in cellular H3K4 methylation. nih.gov The broader family of pyridine derivatives has been widely explored in oncology, with different analogues showing activity against targets like EGFR and tubulin, or demonstrating general antiproliferative effects in cancer cell lines such as HCT-116, MCF-7, and A549. nih.govarabjchem.org

| Cell Line | Cancer Type | Compound 17 EC₅₀ (μM) | Compound 22 EC₅₀ (μM) |

| MV4-11 | Acute Myeloid Leukemia | 0.28 | 0.44 |

| MOLM-13 | Acute Myeloid Leukemia | 0.35 | 0.51 |

| LNCaP | Prostate Cancer | 0.82 | 1.1 |

| CWR22Rv1 | Prostate Cancer | 0.77 | 0.95 |

Data represents the concentration for 50% inhibition of cell proliferation for selected LSD1 inhibitors. nih.gov

Neurodegenerative Disorders

The inhibition of the presynaptic choline transporter (CHT) by related compounds suggests a potential therapeutic application in neurodegenerative disorders such as Alzheimer's disease. nih.gov Cholinergic signaling is deeply implicated in functions like memory and cognition, and acetylcholinesterase inhibitors are a standard treatment for Alzheimer's. nih.gov Targeting CHT offers an alternative approach to modulating the cholinergic system. nih.gov Additionally, other pyridine-based scaffolds have been investigated for their ability to inhibit acetylcholinesterase and prevent the formation of amyloid-beta fibrils, key pathological hallmarks of Alzheimer's disease. researchgate.net

Anti-Mycobacterial Activity

The pyridine nucleus is a core feature in many compounds investigated for anti-mycobacterial properties. nih.govrsc.org Various substituted pyridine derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant variants. rsc.orgfrontiersin.orgresearchgate.net For example, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org This suggests that the this compound scaffold could be a promising starting point for the development of new anti-mycobacterial agents.

Parasitic Diseases

Currently, there is limited published preclinical research specifically investigating the activity of this compound or its close derivatives against parasitic diseases. This remains an area for potential future investigation.

Derivatization and Analog Design Strategies for 2 Methoxy 3 Piperidin 4 Yl Pyridine

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary and highly accessible site for derivatization. Modification at this position can significantly influence the compound's polarity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. Common synthetic strategies include N-alkylation, N-acylation, N-sulfonylation, and reductive amination.

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups can be achieved through standard nucleophilic substitution reactions with alkyl halides or through more advanced methods like Buchwald-Hartwig amination for aryl groups. These modifications can probe specific binding pockets for hydrophobic interactions.

N-Acylation and N-Sulfonylation: Reacting the piperidine nitrogen with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) introduces amide or sulfonamide functionalities. These groups can act as hydrogen bond acceptors and can alter the molecule's metabolic stability and solubility.

Reductive Amination: This method allows for the introduction of a wide range of substituents by reacting the secondary amine with various aldehydes or ketones in the presence of a reducing agent. This is a powerful tool for building molecular diversity.

Table 1: Examples of Potential Modifications at the Piperidine Nitrogen

| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | N-benzyl | Increased lipophilicity, potential for pi-stacking interactions |

| N-Acylation | Acetyl chloride | N-acetamide | Neutralizes basicity, adds hydrogen bond acceptor |

| N-Sulfonylation | Methanesulfonyl chloride | N-methanesulfonamide | Adds hydrogen bond acceptor, increases polarity |

Functionalization of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, but the presence of the electron-donating methoxy (B1213986) group at the 2-position influences its reactivity towards various chemical transformations. Functionalization can be directed to the carbon atoms of the pyridine ring to modulate electronic properties and explore new interactions with biological targets.

Key strategies for modifying the pyridine core include:

Electrophilic Aromatic Substitution: While challenging on an unsubstituted pyridine, the activating effect of the methoxy group can facilitate reactions like nitration or halogenation, primarily at positions ortho and para to the methoxy group.

Directed Ortho-Metalation (DoM): The methoxy group and the pyridine nitrogen can direct metalating agents (like organolithium reagents) to adjacent positions, creating a nucleophilic carbon center that can then react with a variety of electrophiles to introduce new substituents.

Palladium-Catalyzed Cross-Coupling Reactions: If the pyridine ring is pre-functionalized with a halide (e.g., via Sandmeyer reaction from an aminopyridine precursor or direct halogenation), Suzuki, Stille, or Sonogashira cross-coupling reactions can be employed to install new carbon-carbon or carbon-heteroatom bonds. nih.gov

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a direct route to functionalize the pyridine ring without prior installation of a directing or activating group. nih.gov This approach is powerful for late-stage functionalization. acs.org

Table 2: Potential Strategies for Pyridine Core Functionalization

| Reaction Type | Target Position | Example Reagent | Introduced Group |

|---|---|---|---|

| Directed Ortho-Metalation | C6 | n-BuLi, then DMF | -CHO (Formyl) |

| Suzuki Coupling (from bromo-pyridine) | C5 | Phenylboronic acid | -Ph (Phenyl) |

| Nitration | C5 | HNO₃/H₂SO₄ | -NO₂ (Nitro) |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for discovering novel chemotypes with improved properties or for navigating intellectual property landscapes. nih.gov These approaches involve replacing a core molecular framework or specific functional groups with others that retain similar spatial arrangements and electronic properties, thus preserving biological activity. researchgate.netnih.gov

For 2-methoxy-3-(piperidin-4-yl)pyridine, several bioisosteric replacements can be envisioned:

Pyridine Ring Bioisosteres: The pyridine core could be replaced with other five- or six-membered heteroaromatic rings such as pyrimidine, pyrazine, thiazole, or isoxazole to alter the hydrogen bonding capacity and dipole moment.

Piperidine Ring Bioisosteres: The saturated piperidine ring could be substituted with other cyclic amines like pyrrolidine (B122466), azetidine, or even non-basic rings like cyclohexane or tetrahydrofuran to modify basicity, conformation, and solubility.

Methoxy Group Bioisosteres: The methoxy group, an electron-donating hydrogen bond acceptor, could be replaced with bioisosteres like a methylamino group, a hydroxyl group, or simply a methyl group to fine-tune electronic and steric properties.

Scaffold hopping involves a more drastic change, where the entire pyridine-piperidine framework is replaced with a completely different core structure that presents key binding features in a similar 3D orientation. researchgate.net

Table 3: Illustrative Bioisosteric Replacements for the Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Pyridine | Pyrimidine | Modifies H-bond acceptor pattern and dipole |

| Piperidine | Pyrrolidine | Alters ring pucker and basicity (pKa) |

| Methoxy (-OCH₃) | Methylamino (-NHCH₃) | Replaces H-bond acceptor with a donor/acceptor |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of derivatives (a "library") from a common scaffold, which can then be screened for desired properties. nih.gov This high-throughput approach is well-suited for exploring the SAR of the this compound scaffold extensively. uomustansiriyah.edu.iqnih.gov

A typical combinatorial approach for this scaffold would involve a multi-component synthesis strategy, often utilizing solid-phase synthesis to simplify purification. pharmatutor.orgmuni.cz A hypothetical library design could be based on the following diversification points:

Piperidine Nitrogen (R¹): A diverse set of aldehydes could be used in parallel reductive amination reactions to install a wide variety of R¹ groups.

Pyridine Core (R²): Starting with a halogenated version of the pyridine core, a collection of boronic acids could be used in parallel Suzuki coupling reactions to introduce diverse R² substituents.

By combining a set of building blocks at each diversification point, a large and structurally diverse library of analogs can be generated efficiently. For example, reacting 20 different aldehydes with 20 different boronic acids in all possible combinations would yield a library of 400 distinct compounds.

Table 4: Hypothetical Combinatorial Library Design

| Scaffold Position | Diversification Chemistry | Building Block Examples | Number of Variants (n) |

|---|---|---|---|

| Piperidine Nitrogen | Reductive Amination | Aldehydes (e.g., benzaldehyde, isobutyraldehyde) | n₁ = 50 |

| Pyridine Core (e.g., C5) | Suzuki Coupling | Boronic Acids (e.g., 4-fluorophenylboronic acid, thiophene-2-boronic acid) | n₂ = 50 |

| Total Library Size | | | n₁ x n₂ = 2,500 compounds |

Computational Chemistry Applications in 2 Methoxy 3 Piperidin 4 Yl Pyridine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method helps elucidate the binding mode and affinity of the ligand, providing a rational basis for its biological activity.

In research involving analogs of 2-Methoxy-3-(piperidin-4-yl)pyridine, molecular docking has been instrumental in understanding their interactions with therapeutic targets such as Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govnih.gov Docking studies on a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds revealed key interactions within the LSD1 active site. nih.gov

These simulations predicted that the protonated piperidine (B6355638) nitrogen atom forms a critical hydrogen bond and electrostatic interactions with the side chain of a negatively charged aspartate residue (Asp555). nih.gov Furthermore, the piperidinylmethoxy group was found to engage in hydrophobic interactions with surrounding residues like Ala809, Pro808, and Ala539. nih.gov The pyridine (B92270) core itself was predicted to have favorable electrostatic and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and Tyr761. nih.gov This detailed understanding of ligand-target interactions is crucial for explaining the observed structure-activity relationships (SAR) and for designing more potent inhibitors. nih.govpatsnap.com

Table 1: Predicted Molecular Interactions of a 3-(Piperidin-4-ylmethoxy)pyridine Analog with LSD1

| Ligand Moiety | Interacting Residue/Cofactor | Type of Interaction |

|---|---|---|

| Protonated Piperidine Amine | Asp555 | Hydrogen Bond, Electrostatic |

| Piperidinylmethoxy Skeleton | Ala809, Pro808, Ala539, Asn540 | Hydrophobic |

| Pyridine Ring | FAD, Tyr761 | Electrostatic, Hydrophobic |

Data sourced from docking studies on LSD1 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. jocpr.comresearchgate.netnih.gov By identifying the physicochemical properties or structural features (descriptors) that influence a compound's efficacy, QSAR facilitates the prediction of activity for newly designed molecules, thereby prioritizing synthetic efforts. jocpr.comijnrd.org

For a series of compounds based on the this compound scaffold, a QSAR model could be developed to guide the optimization of their inhibitory activity against a specific target. The process involves calculating a variety of molecular descriptors for each analog, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). ijnrd.org These descriptors are then used as independent variables in a regression analysis against the measured biological activity (e.g., IC₅₀ or Kᵢ values) as the dependent variable. ijnrd.orgresearchgate.net

For instance, SAR studies on 3-(piperidin-4-ylmethoxy)pyridine inhibitors of LSD1 showed that replacing the pyridine core with a benzene (B151609) ring resulted in a ~170-fold decrease in potency, highlighting the importance of the pyridine nitrogen for activity. nih.gov Similarly, moving the substituent from the 4-position of the piperidine ring to the 3-position was significantly less favorable. nih.gov This type of data is foundational for a QSAR model, which would quantify these relationships to predict the activity of unsynthesized analogs.

Table 2: Hypothetical QSAR Data for this compound Analogs

| Compound ID | Core Structure | Piperidine Substitution | Linker Atom | Experimental Kᵢ (nM) | Predicted Kᵢ (nM) |

|---|---|---|---|---|---|

| Analog 1 | Pyridine | 4-yl | O | 29 | 32 |

| Analog 2 | Benzene | 4-yl | O | 4900 | 4850 |

| Analog 3 | Pyridine | 3-yl | O | 650 | 675 |

| Analog 4 | Pyridine | 4-yl | NH | 1200 | 1150 |

This table presents illustrative data based on SAR findings to demonstrate QSAR principles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt. researchgate.net For a flexible molecule like this compound, which contains rotatable bonds and a piperidine ring that can adopt different chair or boat conformations, understanding its preferred geometry is essential.

Molecular Dynamics (MD) simulations complement this by providing a dynamic view of the molecule's behavior over time. mdpi.comarxiv.org An MD simulation calculates the forces between atoms and their resulting motions, allowing researchers to observe conformational changes, solvent effects, and the stability of a ligand-protein complex. mdpi.com In the context of this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Observe how the ligand and protein adapt to each other upon binding.

Calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores alone.

Identify key residues that are crucial for maintaining the stability of the complex.

For example, MD simulations could reveal whether the piperidine ring maintains a stable chair conformation within the binding site and how the methoxy (B1213986) and pyridine groups fluctuate, potentially forming transient but important interactions with the target protein. mdpi.com

Virtual Screening for Novel Ligands and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach allows researchers to evaluate millions of virtual compounds rapidly, significantly narrowing the field for experimental testing. semanticscholar.org The this compound scaffold can serve as a starting point or query in a ligand-based virtual screen to find novel compounds with similar properties but potentially improved characteristics.

Once a "hit" compound is identified, the process of lead optimization begins, where its structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. patsnap.comscience.govuni-bonn.de Computational methods are heavily employed in this iterative cycle:

Pharmacophore Modeling: A pharmacophore model is generated based on the essential features of the known active ligand (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen databases for new molecules that match the pharmacophore. nih.govsemanticscholar.org

Structure-Based Design: Using the docked structure of the lead compound, medicinal chemists can design new analogs with modifications aimed at forming additional favorable interactions with the target protein. nih.gov

In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the newly designed analogs, helping to filter out candidates with poor drug-like properties early in the process.

This integrated computational approach ensures that synthetic efforts are focused on compounds with the highest probability of becoming successful drug candidates. patsnap.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions for 2 Methoxy 3 Piperidin 4 Yl Pyridine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of functionalized piperidine (B6355638) and pyridine (B92270) derivatives is a well-established area of organic chemistry, yet there remains a substantial opportunity for innovation, particularly in developing more sustainable and efficient methods.

Current synthetic strategies often rely on multi-step sequences which can be resource-intensive. For example, the synthesis of related structures may involve the initial preparation of a piperidine intermediate followed by its coupling to a pyridine ring, often requiring palladium catalysts. vulcanchem.com While effective, these methods can generate significant waste and utilize costly or toxic reagents.

Future research should prioritize the development of novel synthetic pathways that are more atom-economical and environmentally benign. Key areas of exploration include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyridine or piperidine rings offers a more direct and efficient route to analogs, avoiding the need for pre-functionalized starting materials. rsc.org Research into novel catalysts, including those based on earth-abundant metals, could make this approach more accessible and scalable.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability over traditional batch processing. Developing flow-based methods for the synthesis of 2-methoxy-3-(piperidin-4-yl)pyridine would allow for more precise control over reaction parameters and could facilitate easier purification.

Biocatalysis: The use of enzymes to catalyze key synthetic steps could lead to highly selective and environmentally friendly processes. Exploring enzymes for stereoselective functionalization of the piperidine ring or for the formation of the core structure under mild conditions is a promising avenue.

Green Chemistry Principles: A systematic evaluation of existing synthetic routes using green chemistry metrics can identify areas for improvement. This includes exploring the use of greener solvents, reducing the number of synthetic steps, and designing processes that minimize waste generation. rsc.org A novel solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been reported, demonstrating the potential for greener approaches in pyridine chemistry. rsc.org

Advanced SAR Elucidation Through High-Throughput Methodologies

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a lead compound into a drug candidate. For this compound, future research should leverage advanced methodologies to rapidly and comprehensively map its SAR landscape.

Traditional SAR studies involve the painstaking synthesis and testing of individual analogs. While this approach has proven successful, it is often slow and labor-intensive. High-throughput methodologies can dramatically accelerate this process. For instance, a high-throughput screen of over 300,000 compounds led to the identification of a series of 4-methoxybenzamides with a 3-(piperidin-4-yl)oxy substituent as inhibitors of the choline (B1196258) transporter. nih.gov

Future directions for SAR elucidation should include:

High-Throughput Screening (HTS): Screening large, diverse libraries of compounds based on the this compound scaffold against a panel of biological targets can quickly identify promising hits and provide initial SAR data.

Combinatorial Chemistry: The use of combinatorial chemistry techniques can facilitate the rapid generation of a large library of analogs by systematically varying substituents on both the pyridine and piperidine rings.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help to predict the biological activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net These models elucidate the physicochemical properties essential for the desired biological activity. researchgate.net

Machine Learning and AI: Applying machine learning algorithms to existing SAR data can uncover complex patterns and generate predictive models with greater accuracy than traditional QSAR. This can guide the design of novel analogs with enhanced potency and selectivity.

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound, future research must aim to precisely identify its molecular targets and elucidate the downstream cellular consequences of its activity.

Analogs containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an important epigenetic regulator and a target for cancer therapy. nih.govnih.gov Enzyme kinetics and docking studies suggest these compounds act as competitive inhibitors. nih.govnih.gov Other related structures have been found to inhibit the presynaptic choline transporter (CHT). nih.gov

To build on this, future mechanistic studies should focus on:

Target Identification and Validation: Utilizing unbiased chemical proteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct binding partners of this compound in a cellular context.

Structural Biology: Determining the co-crystal structure of the compound or its potent analogs with their target protein(s) through X-ray crystallography or cryo-electron microscopy. This would provide invaluable atomic-level insights into the binding mode and guide further structure-based design.

Advanced Cellular Imaging: Employing sophisticated microscopy techniques to visualize the subcellular localization of the compound and its effects on cellular processes and signaling pathways in real-time.

Systems Biology Approaches: Integrating data from genomics, transcriptomics, and proteomics to build a comprehensive picture of the cellular response to treatment with this compound, uncovering both on-target and potential off-target effects.

Development of Targeted Analogs with Enhanced Potency and Selectivity

The ultimate goal of medicinal chemistry is to design molecules with high affinity for their intended target and minimal interaction with other biomolecules, thereby maximizing therapeutic efficacy and minimizing side effects. Future research on this compound should focus on the rational design of analogs with improved potency and selectivity.

SAR studies on related compounds have already provided valuable clues. For example, in a series of LSD1 inhibitors, the piperidin-4-yl substituent was found to be significantly more favorable for activity than a piperidin-3-yl group, and an oxygen linkage was preferred over a nitrogen linkage. nih.gov Such findings are critical for guiding the design of new analogs.

Key strategies for future development include:

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of the target protein to design analogs that form optimal interactions with the binding site. This computational approach can predict which modifications are most likely to improve binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to generate a potent lead compound based on the this compound scaffold.

Selectivity Profiling: Systematically screening optimized analogs against a broad panel of related and unrelated targets (e.g., other demethylases, transporters, kinases, and GPCRs) to ensure high selectivity and identify any potential off-target liabilities. For example, potent LSD1 inhibitors with the 3-(piperidin-4-ylmethoxy)pyridine core showed high selectivity against the related monoamine oxidases A and B (MAO-A and -B). nih.govnih.gov

Pharmacokinetic Optimization: Modifying the structure to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.

Investigation of Emerging Therapeutic Applications

The piperidine and pyridine moieties are found in drugs across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases. mdpi.com This versatility suggests that this compound and its derivatives may have applications beyond their initially identified activities.

The demonstrated activity of related compounds as inhibitors of LSD1 and CHT points towards potential applications in oncology and neurological disorders, respectively. nih.govnih.gov LSD1 is a validated drug target for certain cancers, including leukemia, due to its role in regulating gene expression. nih.gov The choline transporter is implicated in a variety of conditions, including Alzheimer's disease, ADHD, and mood disorders. nih.gov

Future research should systematically explore other potential therapeutic uses:

Neurodegenerative and Psychiatric Disorders: Given the link to the choline transporter, a thorough investigation into the potential of this scaffold for treating Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and depression is warranted. nih.gov

Oncology: Beyond the established role of LSD1 in leukemia, exploring the efficacy of potent and selective analogs in other cancers where LSD1 is overexpressed, such as prostate and breast cancer, is a logical next step. nih.gov

Inflammatory Diseases: Many signaling pathways that are modulated by kinases and epigenetic enzymes also play critical roles in inflammation. Screening optimized analogs in relevant in vitro and in vivo models of inflammatory diseases could uncover new therapeutic opportunities.

Infectious Diseases: The piperidine scaffold is a component of some antiparasitic drugs. mdpi.com Screening against a panel of pathogens, including bacteria, fungi, and parasites, could reveal unexpected antimicrobial activities.

Q & A

Q. What are the standard protocols for synthesizing 2-Methoxy-3-(piperidin-4-yl)pyridine?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of pyridine and piperidine derivatives under controlled conditions. For example:

- Step 1: Condensation of 3-bromo-2-methoxypyridine with a piperidine precursor (e.g., 4-aminopiperidine) using a palladium catalyst in anhydrous conditions .

- Step 2: Purification via column chromatography or recrystallization to achieve >95% purity .

- Key Parameters: Reaction temperature (70–100°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs:

- NMR Spectroscopy: To confirm substituent positions (e.g., methoxy at C2, piperidine at C3) .

- High-Resolution Mass Spectrometry (HRMS): For exact mass verification (e.g., m/z 219.1372 for C₁₁H₁₈N₂O) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What safety guidelines should be followed during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods due to potential respiratory hazards .

- Waste Disposal: Follow local regulations for organic solvents and nitrogen-containing compounds .

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

Methodological Answer: Common causes and solutions include:

- Catalyst Deactivation: Use freshly prepared palladium catalysts (e.g., Pd(PPh₃)₄) and degas solvents to prevent oxidation .

- Steric Hindrance: Introduce electron-withdrawing groups on the pyridine ring to enhance reactivity .

- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and adjust reaction time .

Q. How can contradictions in toxicity data be resolved?

Methodological Answer:

- Data Gaps: Some studies report acute toxicity (e.g., LD₅₀ = 250 mg/kg in rats) , while others lack comprehensive data .

- Mitigation Strategies: Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., zebrafish models) to validate toxicity profiles .

- Dose-Dependency: Analyze metabolite formation (e.g., N-oxide derivatives) to assess bioaccumulation risks .

Q. What is the role of this compound in drug design?

Methodological Answer:

- Intermediate Utility: Serves as a precursor for kinase inhibitors due to its piperidine-pyridine scaffold .

- Structure-Activity Relationship (SAR): Modifications at the methoxy or piperidine positions alter target affinity (e.g., replacing methoxy with ethoxy enhances blood-brain barrier penetration) .

- Pharmacokinetic Optimization: Salt formation (e.g., hydrochloride) improves solubility and bioavailability for CNS-targeted drugs .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.